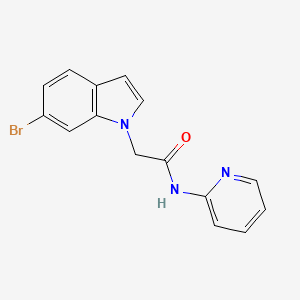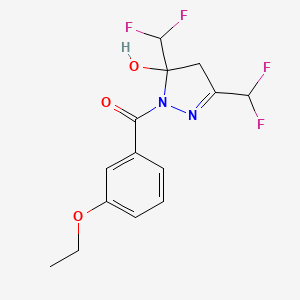![molecular formula C17H25N7O B6005773 N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)
N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine, also known as EPTZ, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in various cellular processes. The compound has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine involves its inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and division, metabolism, and signaling. By inhibiting the activity of these enzymes, this compound can disrupt the growth and survival of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibition of protein kinases, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of angiogenesis factors, which are molecules that promote the growth of blood vessels in tumors.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has several advantages for use in lab experiments. It is a potent inhibitor of protein kinases, making it a valuable tool for studying the role of these enzymes in various cellular processes. The compound is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of this compound in lab experiments. The compound may have off-target effects on other enzymes and cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Another area of interest is the use of this compound in combination with other drugs or therapies, which could enhance its effectiveness in treating cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes beyond protein kinase inhibition.
合成方法
The synthesis of N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine involves several steps, including the reaction of 4-ethoxyaniline with 2-chloro-4,6-diamino-1,3,5-triazine to form N-(4-ethoxyphenyl)-2-chloro-4,6-diamino-1,3,5-triazine. This intermediate is then reacted with 4-methylpiperazine to produce the final product, this compound.
科学研究应用
N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. The compound works by blocking the activity of protein kinases, which are often overactive in cancer cells. In addition to cancer, this compound has also been studied for its potential use in the treatment of other diseases, including diabetes and Alzheimer's disease.
属性
IUPAC Name |
2-N-(4-ethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-3-25-14-6-4-13(5-7-14)19-17-21-15(20-16(18)22-17)12-24-10-8-23(2)9-11-24/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUZFABLXUULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B6005693.png)
![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6005725.png)

![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)
![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)

![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
